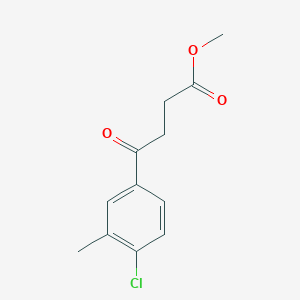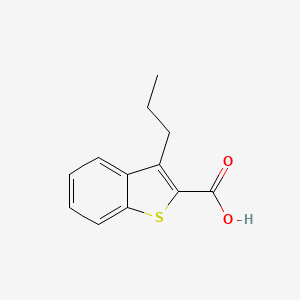
3-Cyano-3-(pyridin-4-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-3-(pyridin-4-yl)propanoic acid is an organic compound characterized by a cyano group (–CN) and a pyridine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.
-
Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-(pyridin-3-yl)propanoic acid: Similar structure but with the cyano group attached to the 3-position of the pyridine ring.
3-Cyano-3-(pyridin-2-yl)propanoic acid: Another isomer with the cyano group at the 2-position.
4-Cyano-4-(pyridin-4-yl)butanoic acid: A longer chain analogue with an additional carbon in the backbone.
Uniqueness
3-Cyano-3-(pyridin-4-yl)propanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of a cyano group and a pyridine ring in this particular arrangement offers distinct chemical and biological properties compared to its isomers and analogues.
This detailed overview provides a comprehensive understanding of 3-Cyano-3-(pyridin-4-yl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-cyano-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHONVJCCFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














